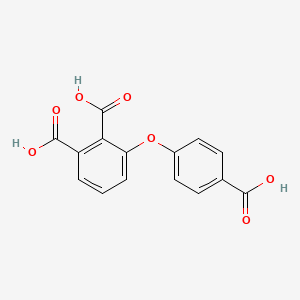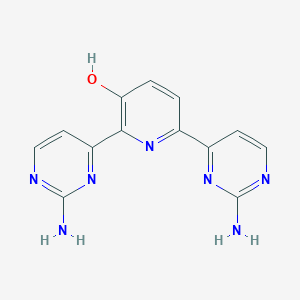![molecular formula C21H14O3 B3324822 [1,1':3',1''-Terphenyl]-4,4'',5'-tricarbaldehyde CAS No. 1977585-07-1](/img/structure/B3324822.png)
[1,1':3',1''-Terphenyl]-4,4'',5'-tricarbaldehyde
Vue d'ensemble
Description
“[1,1’:3’,1’‘-Terphenyl]-4,4’‘,5’-tricarbaldehyde” is a derivative of terphenyls, which are a group of closely related aromatic hydrocarbons. They consist of a central benzene ring substituted with two phenyl groups .
Synthesis Analysis
The synthesis of terphenyl derivatives is often achieved through various organic reactions. The central ring of p-Terphenyls is usually modified into more oxidized forms, e.g., para quinone and phenols .Molecular Structure Analysis
The molecular structure of “[1,1’:3’,1’‘-Terphenyl]-4,4’‘,5’-tricarbaldehyde” consists of a central benzene ring substituted with two phenyl groups. The molecular formula is C24H18, and the molecular weight is 306.3997 .Chemical Reactions Analysis
The chemical reactions involving terphenyl derivatives can be complex. For example, 2,2′,2′′,4,4′,4′′,6,6′,6′′-nonanitro-1,1′:3′,1′′-terphenyl (NONA) is recognized as an excellent heat-resistant explosive. Its thermal decomposition paths have been studied using reactive force field (ReaxFF) molecular dynamics simulations .Applications De Recherche Scientifique
Suzuki Cross-Coupling Protocol
This compound is used in a double Suzuki cross-coupling protocol . This protocol is a practical route to a variety of terphenyls and triphenylenes . Good chemoselectivity was observed, and unsymmetrically substituted triphenylenes were also easily prepared .
Synthesis of Terphenyls
[1,1':3',1''-Terphenyl]-4,4'',5'-tricarbaldehyde is used in the synthesis of a variety of terphenyls . Terphenyls are a class of aromatic hydrocarbons, which are used in a variety of applications, including as heat transfer fluids, in organic light-emitting diodes (OLEDs), and as intermediates in the production of other chemicals .
Synthesis of Triphenylenes
This compound is also used in the synthesis of triphenylenes . Triphenylenes are a class of aromatic hydrocarbons that are used in the production of dyes, pigments, and pharmaceuticals .
Construction of Metal-Organic Frameworks
[1,1':3',1''-Terphenyl]-4,4'',5'-tricarbaldehyde is used in the construction of metal-organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
Methane Storage
The MOFs constructed using this compound exhibit high permanent porosity, making them promising materials for methane storage .
Carbon Dioxide Capture
These MOFs are also promising materials for carbon dioxide capture at room temperature . This is particularly important in the context of climate change, as capturing and storing carbon dioxide can help to reduce greenhouse gas emissions .
Safety and Hazards
The safety and hazards of a compound are typically provided in its Safety Data Sheet (SDS). For example, terphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Mécanisme D'action
Target of Action
A structurally similar compound, (1-hydroxy-1-phosphono-2- [1,1’;4’,1’‘]terphenyl-3-yl-ethyl)-phosphonic acid, has been found to target ditrans,polycis-undecaprenyl-diphosphate synthase in escherichia coli
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics is a branch of pharmacology dedicated to describing how the body affects a specific substance after administration . It includes the study of the mechanisms of absorption and distribution of an administered drug, the rate at which a drug action begins and the duration of its effect, the chemical changes of the substance in the body (e.g. by enzymes), and the effects and routes of excretion of the metabolites of the drug .
Propriétés
IUPAC Name |
3,5-bis(4-formylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O3/c22-12-15-1-5-18(6-2-15)20-9-17(14-24)10-21(11-20)19-7-3-16(13-23)4-8-19/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAUIFXBTYZWBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C=O)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1':3',1''-Terphenyl]-4,4'',5'-tricarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B3324744.png)
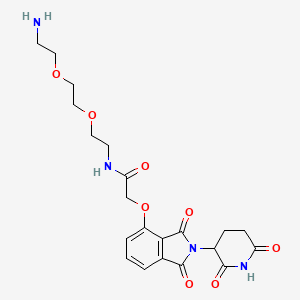

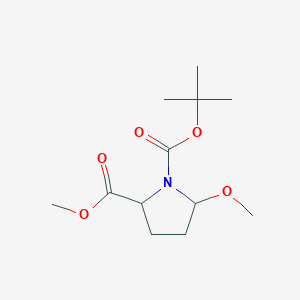
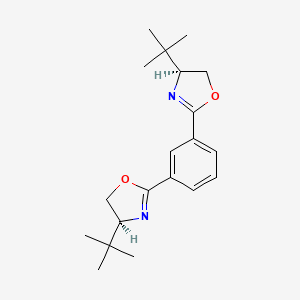
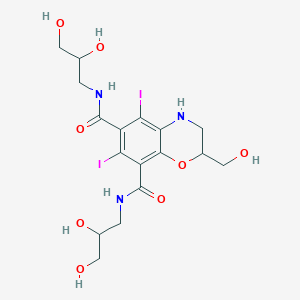
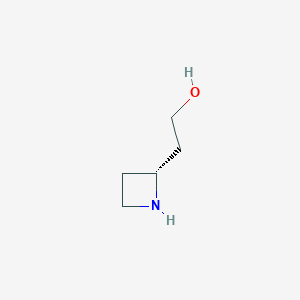
![Propanamide, N-[2-(1,6-dihydro-2H-indeno[5,4-b]furan-8-yl)ethyl]-](/img/structure/B3324778.png)
![Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3324791.png)


